2-Amino-3-chlorobenzoic acid
CAS No.: 6388-47-2
Cat. No.: VC21158342
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6388-47-2 |
|---|---|
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 2-amino-3-chlorobenzoic acid |
| Standard InChI | InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) |
| Standard InChI Key | LWUAMROXVQLJKA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)N)C(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N)C(=O)O |
| Melting Point | 190.0 °C |
Introduction
Chemical Properties and Structure
Basic Chemical Properties
2-Amino-3-chlorobenzoic acid is an aromatic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . Its structure consists of a benzene ring with three substituents: an amino group at position 2, a chlorine atom at position 3, and a carboxylic acid group at position 1. This arrangement of functional groups provides unique chemical reactivity, particularly for nucleophilic substitution reactions. The compound contains both acidic (carboxylic) and basic (amino) functional groups, making it amphoteric in nature. The pKa value is predicted to be approximately 4.57±0.10, indicating moderate acidity of the carboxylic group . This acid-base property makes it particularly useful in various chemical reactions where pH-dependent reactivity is required.
Physical Characteristics
2-Amino-3-chlorobenzoic acid presents as a yellow to brown crystalline solid under standard conditions . Table 1 summarizes the key physical properties of this compound based on experimental and predicted data.
Table 1: Physical Properties of 2-Amino-3-chlorobenzoic acid
The compound's solubility profile demonstrates its versatility in various solvents, which facilitates its use in different reaction media. Its sensitivity to air and light necessitates proper storage conditions to maintain its integrity during handling and processing. The higher melting point indicates strong intermolecular forces, likely a combination of hydrogen bonding through the carboxylic acid and amino groups, as well as potential π-stacking interactions between aromatic rings.
Structural Identification
The compound can be identified through various spectroscopic and analytical techniques. Its structural identifiers include:
These identifiers provide standardized representations of the compound's structure, essential for database searching and computational chemistry applications. The SMILES notation particularly highlights the connectivity between atoms, clearly representing the positions of the functional groups on the benzene ring.
Synthesis Methods
Laboratory Synthesis
Several methods have been developed for the synthesis of 2-Amino-3-chlorobenzoic acid, with the most common approach involving the amination of 2,3-dichlorobenzoic acid. A detailed synthesis procedure reported in the literature is as follows:
70 ml of methanol is added to an autoclave and cooled to -70°C, followed by the addition of 16 g (942 mmol) of ammonia gas. Subsequently, 30 g (157 mmol) of 2,3-dichlorobenzoic acid and 0.78 g (7.85 mmol) of copper(I) chloride are added. The autoclave is sealed and heated in an oil bath at 130°C under 30 atmospheres pressure for 20 hours. After cooling to room temperature, the reaction mixture is transferred to a reaction flask, and 100 ml of water is added. The solution is heated to 100°C to remove ammonia and methanol, then cooled to room temperature. Hydrochloric acid is added to adjust the pH to 3, causing the product to precipitate. Filtration and drying yield 21.8 g of 2-amino-3-chlorobenzoic acid as white crystals, corresponding to a yield of 81% .
This synthesis represents a nucleophilic aromatic substitution reaction where ammonia displaces one of the chlorine atoms on the dichlorobenzoic acid. The copper(I) chloride serves as a catalyst, facilitating the substitution process. The reaction conditions (high temperature and pressure) are necessary to overcome the activation energy barrier for the substitution reaction.
Historical Development
The first reported synthesis of 2-Amino-3-chlorobenzoic acid appears in The Journal of Organic Chemistry from 1952 . This early work established the foundation for subsequent synthetic approaches to this compound. The development of more efficient and environmentally friendly synthesis methods has been an ongoing area of research, with advances in catalytic systems and reaction conditions improving yields and reducing waste.
Industrial Production Considerations
For industrial-scale production, modifications to the laboratory synthesis are often implemented to enhance efficiency and reduce costs. Key considerations include:
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Catalyst optimization: Fine-tuning the type and amount of copper catalyst to maximize yield.
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Pressure and temperature management: Industrial autoclave systems with precise control.
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Purification processes: Efficient crystallization and filtration systems to obtain high-purity product.
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Environmental factors: Implementation of solvent recovery systems and waste treatment protocols.
These adaptations are crucial for transitioning from laboratory-scale synthesis to commercial production, ensuring both economic viability and environmental sustainability.
Applications and Uses
Pharmaceutical Applications
2-Amino-3-chlorobenzoic acid serves as a valuable intermediate in pharmaceutical synthesis due to its functional group versatility . The amino group can undergo various transformations such as diazotization, acylation, and alkylation, while the carboxylic acid group can be converted to esters, amides, or reduced to alcohols. The chlorine substituent provides a handle for further functionalization through cross-coupling reactions. These chemical transformations make the compound particularly useful in constructing complex molecular structures required for pharmaceutical applications.
Specific pharmaceutical applications include:
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Synthesis of antibacterial agents
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Development of anti-inflammatory compounds
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Production of analgesic medications
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Preparation of enzyme inhibitors for therapeutic applications
The compound's reactivity profile makes it an important building block in medicinal chemistry, enabling the creation of diverse pharmacologically active molecules.
Agricultural Applications
In the agricultural sector, 2-Amino-3-chlorobenzoic acid has been identified as a plant growth regulator . Plant growth regulators are compounds that influence physiological processes in plants, affecting their growth and development. These compounds can promote or inhibit specific aspects of plant growth, such as root development, stem elongation, flowering, or fruit ripening.
The efficacy of 2-Amino-3-chlorobenzoic acid as a plant growth regulator suggests potential applications in:
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Crop yield enhancement
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Stress resistance improvement
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Post-harvest quality control
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Horticultural management
Further research into optimizing application methods, dosages, and target crops could expand the agricultural applications of this compound.
Derivatives and Related Compounds
Methyl Ester Derivative
The methyl ester of 2-Amino-3-chlorobenzoic acid (methyl 2-amino-3-chlorobenzoate or 3-chloroanthranilic acid methyl ester) has been extensively studied and has applications similar to the parent compound . The synthesis of this derivative typically involves esterification of 2-Amino-3-chlorobenzoic acid with methanol in the presence of an acid catalyst.
A detailed preparation method for the methyl ester involves:
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Dissolving 2-Amino-3-chlorobenzoic acid in an organic solvent such as DMF
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Adding a mineral alkali
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Cooling the solution to 5-10°C and stirring for 0.1-1 hour
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Slowly adding a methylating reagent
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Stirring and reacting at room temperature for 4-8 hours
This esterification reaction yields the methyl ester with high purity (up to 97%) and excellent yield (95%) . The methyl ester derivative maintains many of the key functional groups of the parent compound while offering modified solubility and reactivity profiles, making it valuable for specific applications.
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